molecular formula C20H24FN3O B13371697 N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide

N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide

Cat. No.: B13371697
M. Wt: 341.4 g/mol
InChI Key: ZIWQGWXHFCLYOY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenyl group and a 4-propylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide typically involves the reaction of 4-fluoroaniline with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide
  • N-(4-bromophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide
  • N-(4-methylphenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(4-fluorophenyl)-4-(4-propylphenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H24FN3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-propylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H24FN3O/c1-2-3-16-4-10-19(11-5-16)23-12-14-24(15-13-23)20(25)22-18-8-6-17(21)7-9-18/h4-11H,2-3,12-15H2,1H3,(H,22,25)

InChI Key

ZIWQGWXHFCLYOY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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